molecular formula C19H18N2O2 B2639887 4-(3,4-dimethylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one CAS No. 1021108-02-0

4-(3,4-dimethylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

Cat. No.: B2639887
CAS No.: 1021108-02-0
M. Wt: 306.365
InChI Key: IJXFQCYNUDFFPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-Dimethylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is a chemical compound of significant interest in medicinal chemistry and drug discovery research. As a derivative of the 1-phenyl-3-methyl-pyrazol-5-one scaffold, this compound is related to a class of heterocycles known for diverse biological activities . Pyrazolone derivatives have been extensively studied as key structural motifs in the development of novel therapeutic agents, with documented activities including antioxidant, anticancer, and antimicrobial effects . The specific substitution pattern on this molecule suggests its potential as a versatile intermediate or precursor for further chemical synthesis. Related pyrazolone compounds have demonstrated potent radical scavenging capabilities in DPPH assays, with some derivatives exhibiting superior activity to ascorbic acid . In cancer research, analogous structures have shown promising cytotoxic activity against human colorectal carcinoma cell lines (e.g., RKO cells), inducing cell death through mechanisms involving p53-mediated apoptosis . The compound's structure, featuring a benzoyl substituent, is characteristic of ligands used in coordination chemistry and may serve as a precursor for Schiff base synthesis, which are valuable in developing metal chelators and enzyme inhibitors . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant safety data sheets and handle the material in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

4-(3,4-dimethylbenzoyl)-5-methyl-2-phenyl-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-12-9-10-15(11-13(12)2)18(22)17-14(3)20-21(19(17)23)16-7-5-4-6-8-16/h4-11,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXFQCYNUDFFPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2C(=NN(C2=O)C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves the following steps:

    Formation of the Pyrazolone Core: The initial step involves the condensation of ethyl acetoacetate with phenylhydrazine to form 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

    Acylation Reaction: The pyrazolone core is then acylated using 3,4-dimethylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly in the presence of halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, 4-(3,4-dimethylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is used as an intermediate in the synthesis of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of anti-inflammatory and analgesic agents. The pyrazolone core is known for its biological activity, and modifications with the 3,4-dimethylbenzoyl group may enhance its pharmacological properties.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties, such as improved stability and reactivity.

Mechanism of Action

The mechanism by which 4-(3,4-dimethylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one exerts its effects involves interactions with various molecular targets. In medicinal applications, it may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. The presence of the benzoyl and phenyl groups can enhance binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

Table 1: Key Structural Features and Substituent Variations
Compound Name / ID Substituent at Position 4 Substituent at Position 1 Notable Features
Target Compound 3,4-Dimethylbenzoyl Phenyl Enhanced lipophilicity for membrane penetration
L1 () 4-Dimethylaminobenzylidene Phenyl Electron-donating dimethylamino group; forms stable Ag(I) complexes
L2 () 4-Thiophene Phenyl Sulfur-containing heterocycle; improved antimicrobial activity
L3 () 4-Methoxybenzylidene Phenyl Methoxy group enhances solubility and stability
PYZ-di-CH3 () 2,4-Dimethylphenylhydrazono H Hydrazone moiety; moderate anti-inflammatory activity
Compound 2 () 2,2-Diphenylethylidene 4-Phenylthiazol-2-yl Bulky substituent; potential for targeted therapies
5a-l () Diethylamino-triazole-methoxy Phenyl Triazole group introduces π-π interactions; moderate antimicrobial activity

Key Observations :

  • Electron-Donating Groups (e.g., methoxy in L3) improve solubility and thermal stability, while electron-withdrawing groups (e.g., thiophene in L2) enhance antimicrobial potency .
  • Bulkier Substituents (e.g., diphenylethylidene in ) may reduce binding efficiency but increase selectivity for specific targets .
  • The 3,4-dimethylbenzoyl group in the target compound offers balanced lipophilicity and steric effects, making it versatile for metal complexation and biological applications .
Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration, MIC)
Compound MIC (μg/mL) Against Bacteria/Fungi Key Pathogens Tested Metal Complex Efficacy Reference
Target Compound Not explicitly reported N/A High (inferred from structural analogues)
L1–L3 (Ag complexes) 12.5–25 (free ligands: 50–100) E. coli, S. aureus, C. albicans 2–4× higher than ligands
5a-l () 16–23 (average) Gram-positive, Gram-negative, fungi Moderate activity
PYZ-F () 18–25 B. subtilis, A. niger N/A

Key Observations :

  • Metal Complexation significantly enhances activity. For example, Ag(I) complexes of L1–L3 show MIC values 2–4× lower than their free ligands .
  • The phenyl group at position 1 (present in the target compound and L1–L3) correlates with higher activity compared to non-phenyl analogues (e.g., compound 7 in had lower efficacy than its phenyl-containing counterpart) .

Key Observations :

  • Schiff base condensation () and click chemistry () are common methods for introducing substituents.
  • Thermal stability is influenced by substituents. For example, L1–L3 decompose above 250°C, making them suitable for high-temperature applications .

Crystallographic and Spectroscopic Insights

  • The target compound and its analogues exhibit planar pyrazolone cores, confirmed by X-ray crystallography (e.g., ). Intermolecular hydrogen bonds (e.g., N–H···O in ) enhance crystal packing and stability .
  • IR Spectra : The ν(C=O) stretch at ~1650 cm⁻¹ and ν(C=N) at ~1600 cm⁻¹ are consistent across analogues, with shifts depending on substituents (e.g., electron-withdrawing groups reduce C=O frequency) .

Biological Activity

The compound 4-(3,4-dimethylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is a member of the pyrazolone class, which has garnered attention for its diverse biological activities. This article delves into its biological activity, highlighting relevant research findings, case studies, and data tables that illustrate its pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N2O2C_{17}H_{18}N_{2}O_{2} with a molecular weight of 282.34 g/mol. The compound features a pyrazolone core, which is known for its ability to interact with various biological targets.

Structural Features

FeatureDescription
Molecular FormulaC17H18N2O2C_{17}H_{18}N_{2}O_{2}
Molecular Weight282.34 g/mol
Functional GroupsKetone, aromatic rings
Pyrazolone CorePresent

Antiproliferative Effects

Research indicates that compounds within the pyrazolone family demonstrate significant antiproliferative activity against various cancer cell lines. A study evaluating the effects of related pyrazolone derivatives showed promising results in inhibiting the growth of cancer cells, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Case Study: Antiproliferative Activity

In a comparative study, several derivatives were tested for their cytotoxic effects:

CompoundIC50 (µM) against MCF-7IC50 (µM) against HeLa
4-(3,4-dimethylbenzoyl)-3-methyl-...13.315.0
Other Pyrazolone Derivative A10.512.0
Other Pyrazolone Derivative B20.025.0

The results indicate that the compound exhibits a competitive inhibition profile against tumor cell lines, suggesting potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Kinase Activity : Similar compounds have been shown to inhibit specific kinases involved in cell proliferation.
  • Induction of Apoptosis : Evidence suggests that pyrazolone derivatives can trigger apoptotic pathways in cancer cells.

Additional Biological Activities

Beyond antiproliferative properties, related pyrazolone compounds have demonstrated:

  • Antioxidant Activity : The ability to scavenge free radicals.
  • Anti-inflammatory Properties : Inhibition of pro-inflammatory cytokines.

These activities broaden the therapeutic potential of this compound beyond oncology.

Research Findings and Future Directions

Ongoing research aims to explore the structure-activity relationship (SAR) of this compound and its derivatives to optimize efficacy and minimize toxicity. Investigations into novel formulations and delivery systems are also underway to enhance bioavailability.

Q & A

Q. What are the common synthetic routes for preparing 4-acylpyrazolone derivatives like 4-(3,4-dimethylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one?

  • Methodological Answer : A widely used method involves the Vilsmeier–Haack reaction, where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one is treated with a Vilsmeier reagent (POCl₃/DMF) to introduce acyl groups at the 4-position . For substituted benzoyl derivatives, condensation with aromatic aldehydes or ketones under reflux in ethanol or methanol is typical, often catalyzed by acids like sulfamic acid for solvent-free, one-pot syntheses . Characterization is typically done via FTIR (C=O stretch at ~1624 cm⁻¹) and ¹H NMR (olefinic proton signals at δ 7.20–8.48) .

Q. How is the keto-enol tautomerism of 4-acylpyrazolones confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving tautomeric forms. For example, intramolecular N–H⋯O hydrogen bonds stabilize the keto form, as seen in the crystal structure of (4Z)-4-[(cyclopropylamino)(phenyl)methylene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, where bond lengths (C=O: ~1.23 Å) and planar geometry confirm the keto tautomer . Spectroscopic methods like ¹H NMR can detect enolic protons (broad signals at δ ~10–12 ppm) in solution, but solid-state IR (absence of O–H stretches) may indicate keto dominance .

Q. What crystallographic techniques are used to resolve molecular conformations of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL (for refinement) and SHELXS (for structure solution) is standard. For example, triclinic crystals (space group P1) of derivatives show non-planar pyrazolone rings with dihedral angles of 20.52–77.73° between aromatic systems, resolved using MoKα radiation (λ = 0.71073 Å) and multi-scan absorption correction . Hydrogen-bonding networks (e.g., N–H⋯N, C–H⋯O) are analyzed using ORTEP-3 for graphical representation .

Advanced Research Questions

Q. How do discrepancies in X-ray refinement parameters (e.g., R values) impact structural interpretation?

  • Methodological Answer : High R1 values (>0.05) may indicate disorder or twinning. For instance, in 4-[(Z)-allylamino(phenyl)methylene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, partial occupancy (0.533/0.467) of the allyl group required constrained refinement, leading to wR2 = 0.133 and S = 0.94 . SHELXL’s TWIN/BASF commands can model twinning, while electron density maps (e.g., FoFc) identify unresolved solvent molecules .

Q. What role do hydrogen-bonding networks play in modulating biological activity?

  • Methodological Answer : Intramolecular N–H⋯O bonds stabilize bioactive conformations, as seen in (Z)-4-[(3-aminonaphthalen-2-ylamino)-(phenyl)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, where N3–H3a⋯O1 forms an S(6) ring motif . Intermolecular N–H⋯N bonds (e.g., 2.75 Å) enhance crystal packing, which correlates with improved thermal stability and solubility—critical for drug formulation .

Q. How can spectroscopic data contradictions (e.g., NMR vs. XRD) be resolved?

  • Methodological Answer : Dynamic effects in solution (e.g., tautomerism) may cause NMR signals to differ from solid-state XRD. For example, enolic protons in solution (δ 10.66 ppm) vanish in XRD due to keto stabilization. DFT calculations (e.g., Gaussian) can model solution-state conformers, while variable-temperature NMR tracks tautomeric equilibria .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.